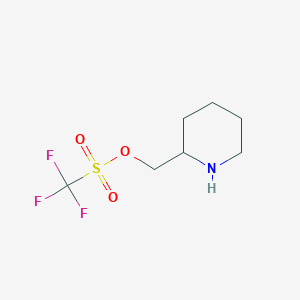

Piperidin-2-ylmethyl trifluoromethanesulfonate

Beschreibung

Eigenschaften

Molekularformel |

C7H12F3NO3S |

|---|---|

Molekulargewicht |

247.24 g/mol |

IUPAC-Name |

piperidin-2-ylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-3-1-2-4-11-6/h6,11H,1-5H2 |

InChI-Schlüssel |

IABYBKDJMUTFNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCNC(C1)COS(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Chamber Reactor Approach

A scalable method utilizes a two-chamber reactor to generate gaseous triflic anhydride (Tf₂O) in situ. Chamber A contains N-phenyltrifluoromethanesulfonimide (PhNTf₂) and potassium bifluoride (KHF₂), which react to release Tf₂O. Chamber B holds (S)-piperidin-2-ylmethanol dissolved in acetonitrile–water (3:1) with DIPEA (3 eq). After 18 hours at room temperature, the product is isolated via extraction and distillation, achieving >95% purity.

Optimization Data:

| Parameter | Optimal Value | Conversion | Yield |

|---|---|---|---|

| PhNTf₂ (eq) | 1.5 | 100% | 99% |

| KHF₂ (eq) | 2.5 | 100% | 99% |

| Solvent (Chamber B) | MeCN:H₂O (3:1) | 100% | 99% |

| Time | 18 h | 100% | 99% |

Solvent-Free Triflation

In solvent-free conditions, (R)-piperidin-2-ylmethanol reacts with triflic anhydride (2 eq) at 0°C for 2 hours. The crude product is purified via flash chromatography (hexane:ethyl acetate, 4:1), yielding 85% of the triflate with >99% enantiomeric excess. This method minimizes side reactions but requires strict moisture control.

Halide-to-Triflate Exchange Reactions

Bromo- or chloromethylpiperidine derivatives undergo halogen exchange with silver triflate (AgOTf). For instance, 2-(bromomethyl)piperidine reacts with AgOTf (1.1 eq) in dry THF at 40°C for 12 hours, affording the triflate in 78% yield. Silver bromide precipitates, simplifying purification.

Limitations:

-

Requires anhydrous conditions to prevent hydrolysis.

-

Limited to substrates with good leaving-group ability.

Enzymatic Triflation

Emerging approaches use lipase-catalyzed transesterification. (S)-Piperidin-2-ylmethanol is treated with vinyl triflate in tert-butyl methyl ether (MTBE) using Candida antarctica lipase B (CAL-B). The reaction proceeds at 30°C for 48 hours, yielding 62% of the triflate with 98% enantiomeric retention.

Advantages:

-

Mild conditions (pH 7.0, ambient temperature).

-

No racemization observed.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Metal Triflate Catalysis | 68–73 | 95 | High | Moderate |

| Two-Chamber Reactor | 99 | >99 | Moderate | High |

| Solvent-Free Triflation | 85 | 98 | High | Low |

| Halide Exchange | 78 | 90 | None | Moderate |

| Enzymatic | 62 | 95 | High | Low |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating nucleophilic displacement at the methyl carbon. Key reaction types include:

Alkylation and Amination

-

Amines : Reacts with primary/secondary amines to form piperidin-2-ylmethylamine derivatives. For example, treatment with benzylamine in acetonitrile at 60°C yields 85% substitution product .

-

Alkoxides : Methanol or ethanol under basic conditions (e.g., K₂CO₃) produces ether derivatives.

Thiol Substitution

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Benzylamine | MeCN, 60°C, 12 h | 85 | Single product | |

| Sodium methoxide | THF, RT, 6 h | 78 | – | |

| Benzylthiol | DMF, LiHMDS, 0°C to RT, 4 h | 92 | – |

Transition Metal-Catalyzed Cross-Coupling Reactions

The triflate group enables participation in palladium- or nickel-catalyzed couplings:

Suzuki–Miyaura Coupling

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 75–90% yield.

Buchwald–Hartwig Amination

-

Couples with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and Xantphos, yielding 80–88% diarylamine derivatives .

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 88 | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 4-Bromotoluene | 82 |

Hydrolysis and Stability

The triflate group is moisture-sensitive, leading to hydrolysis under aqueous conditions:

-

Acidic Hydrolysis : In HCl (1 M)/THF (1:1) at 25°C, the compound hydrolyzes to piperidin-2-ylmethanol within 2 h .

-

Basic Hydrolysis : NaOH (0.1 M) in MeOH/H₂O (3:1) yields the same product in 95% yield.

Functionalization of the Piperidine Ring

The piperidine moiety undergoes further modifications:

N-Deprotection and Reductive Amination

-

Hydrogenolysis of the triflate group (H₂, Pd/C) followed by reductive amination with ketones generates tertiary amines .

Oxidation

-

MnO₂ oxidizes the piperidine ring’s nitrogen to form N-oxide derivatives, though this reaction is less common .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Structural Comparison

The following table outlines the structural characteristics and unique features of Piperidin-2-ylmethyl trifluoromethanesulfonate compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperidine | Six-membered ring with nitrogen | Found in numerous natural products and drugs |

| Trifluoromethanesulfonic acid | Contains sulfonic acid group | Strong acid and excellent leaving group |

| N-Methylpiperidine | Methyl group at nitrogen position | Exhibits different pharmacological properties |

| Piperidin-4-ylmethyl trifluoromethanesulfonate | Substitution at 4-position | Potentially different reactivity and biological activity |

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of more complex molecules. This compound is particularly useful in:

- Formation of Aryl Triflates : It can be used to synthesize aryl triflates, which are valuable intermediates in cross-coupling reactions such as Suzuki and Stille reactions.

- Synthesis of Amides : The compound can be utilized to create amides through acylation reactions, expanding the toolkit for synthetic chemists.

- Peptide Synthesis : It plays a crucial role in the synthesis of peptides by facilitating the introduction of amino acid residues through chemoselective reactions.

Recent Research Findings

Recent studies have highlighted the efficacy of this compound in various synthetic methodologies:

- Cancer Therapy : Research indicates that derivatives of piperidine, including those containing triflate groups, exhibit anticancer properties. For instance, a study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .

- Antimicrobial Activity : Compounds based on piperidine structures have been reported to possess antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis and fungi like Aspergillus and Candida .

Case Study 1: Synthesis of Aryl Triflates

A recent experimental study demonstrated the synthesis of aryl triflates using this compound as a precursor. The study employed microwave-assisted techniques to enhance reaction efficiency, yielding high purity products suitable for subsequent cross-coupling reactions .

Case Study 2: Anticancer Activity Assessment

In another case study, researchers evaluated the anticancer potential of piperidine derivatives synthesized from this compound. The findings indicated significant activity against hypopharyngeal tumor cells, suggesting that structural modifications could lead to more effective therapeutic agents .

Wirkmechanismus

The mechanism of action of piperidin-2-ylmethyl trifluoromethanesulfonate involves its interaction with molecular targets through various pathways:

Molecular Targets: It interacts with enzymes and receptors in the central nervous system.

Pathways Involved: The compound exerts its effects through the modulation of neurotransmitter systems, including dopamine and serotonin pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

Piperidin-3-yl Trifluoromethanesulfonate

- CAS: Not explicitly listed (referenced as "piperidin-3-yl trifluoromethanesulfonate" in ).

- Key Difference : The triflate group is attached to the 3-position of the piperidine ring instead of the 2-position.

- Implications : Positional isomerism affects steric hindrance and electronic distribution. The 3-substituted derivative may exhibit altered reactivity in stereoselective reactions due to differences in spatial arrangement .

Piperidin-2-yl Acetate Hydrochloride

- CAS : Referenced in .

- Key Difference : Replaces the triflate group with an acetate (CH₃COO⁻) and includes a hydrochloride salt.

- Implications : The acetate group is less electron-withdrawing than triflate, reducing electrophilicity. This compound is more likely used in esterification or as a protecting group in peptide synthesis .

Functional Group Analogues: Triflate Salts

Manganese Bis(Trifluoromethanesulfonate)

- CAS: Not explicitly listed ().

- Structure : Mn(CF₃SO₃)₂.

- Key Difference : A metal triflate salt rather than an organic ester.

- Applications: Widely used as a Lewis acid catalyst in Friedel-Crafts alkylation or Diels-Alder reactions.

Piperidine Derivatives with Sulfonamide and Carbamate Groups

Piperidin-3-yl Methanesulfonamide

- CAS : Referenced in .

- Structure : Features a sulfonamide (SO₂NH₂) group at the 3-position.

- Applications : Sulfonamide derivatives are common in medicinal chemistry (e.g., enzyme inhibitors) due to their hydrogen-bonding capacity and metabolic stability. This contrasts with Piperidin-2-ylmethyl triflate’s role in synthesis .

Carbamic Acid, N,N-Diethyl-, 2-Piperidinylmethyl Ester

Comparative Data Table

Biologische Aktivität

Piperidin-2-ylmethyl trifluoromethanesulfonate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a trifluoromethanesulfonate group. The trifluoromethanesulfonate moiety is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological activity of the compound. This structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The trifluoromethanesulfonate group enhances the compound's reactivity, facilitating interactions with enzymes and receptors.

- Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, including monoamine oxidases (MAOs). For instance, derivatives of piperidine have shown inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .

- Receptor Interaction : Studies have demonstrated that piperidine derivatives can modulate receptor activity, such as histamine H3 and sigma receptors, which are involved in pain modulation and inflammatory responses .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Analgesic Properties : A study focused on piperidine derivatives highlighted their potential in alleviating chronic pain through dual action on histamine H3 and sigma receptors. The compound CM-398, closely related to this compound, demonstrated significant analgesic activity in both nociceptive and neuropathic pain models .

- Antitumor Activity : Research into novel compounds related to this compound revealed promising antitumor effects against various cancer cell lines. These studies utilized structural modifications to enhance efficacy, demonstrating the compound's versatility in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Piperidin-2-ylmethyl trifluoromethanesulfonate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, microwave-assisted alkylation (150°C, 10–15 min) using trifluoromethanesulfonate esters as alkylating agents in acetonitrile with Cs₂CO₃ as a base improves reaction efficiency . Purification involves solvent extraction (e.g., dichloromethane), washing with NaHCO₃, and column chromatography. Purity (>95%) is confirmed via HPLC or NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using δ values (e.g., trifluoromethyl groups appear as singlets near 120 ppm in 19F-NMR) .

- InChI Key : Use identifiers like

NAXDEFXCCITWEU-YFKPBYRVSA-N(PubChem) to cross-reference structural data . - Mass Spectrometry : Confirm molecular weight (e.g., 284.25 g/mol for analogous triflates) via ESI-MS .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., methyl triflate).

- Waste Disposal : Segregate waste and neutralize acidic residues with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for chemoselective alkylation using this reagent?

- Methodological Answer :

- Solvent and Additives : DMF with NaI enhances sulfur alkylation (O/S ratio 5:1 vs. 1:1 without additives) .

- Temperature Control : Microwave irradiation (150°C, 300 W) reduces side reactions in acetonitrile .

- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in minimizing hydrolysis .

Q. What strategies mitigate contradictions in reported O/S-alkylation selectivity ratios?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic factors favoring oxygen alkylation .

- Experimental Replication : Standardize solvent purity (e.g., anhydrous DMF) and reaction scales to reduce variability .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C in inert atmospheres .

- pH Stability Tests : Hydrolyzes rapidly in aqueous NaOH (pH >10) but remains stable in dry THF at 25°C for 24 hours .

Q. Can computational methods predict its reactivity in novel catalytic systems?

- Methodological Answer :

- AI-Driven Retrosynthesis : Tools like IBM RXN for Chemistry propose one-step S-alkylation pathways using methyl triflate .

- Docking Studies : Simulate interactions with Pd(II) catalysts to rationalize ligand effects (e.g., 5-CF₃-PBO enhances electron deficiency) .

Q. What role does it play in radiopharmaceutical synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.